molecular formula C4H7Cl3O B10753523 Chlorobutanol CAS No. 5398-52-7

Chlorobutanol

Cat. No.: B10753523
CAS No.: 5398-52-7
M. Wt: 177.45 g/mol
InChI Key: OSASVXMJTNOKOY-UHFFFAOYSA-N
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Description

Chlorobutanol, also known as 1,1,1-trichloro-2-methyl-2-propanol, is an organic compound with the chemical formula CCl₃C(OH)(CH₃)₂. It is a white, volatile solid with a camphor-like odor. This compound is primarily used as a preservative in various pharmaceutical formulations due to its antibacterial and antifungal properties. Additionally, it exhibits sedative-hypnotic and weak local anesthetic actions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorobutanol is synthesized through the nucleophilic addition of chloroform to acetone in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction proceeds as follows: [ \text{CHCl}_3 + \text{CH}_3\text{COCH}_3 + \text{KOH} \rightarrow \text{CCl}_3\text{C(OH)(CH}_3\text{)}_2 + \text{KCl} ]

Industrial Production Methods: In an industrial setting, the synthesis involves mixing chloroform and acetone with a base catalyst in a distillation assembly. The reaction mixture is then allowed to stand, and the resulting this compound is purified by sublimation or recrystallization .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although specific conditions and products are less commonly documented.

    Reduction: Reduction reactions of this compound are not widely reported.

    Substitution: this compound can participate in nucleophilic substitution reactions due to the presence of the trichloromethyl group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

Scientific Research Applications

Chlorobutanol has a wide range of applications in scientific research:

Mechanism of Action

Chlorobutanol exerts its effects primarily through its action as a detergent. It disrupts the lipid structure of cell membranes, increasing cell permeability and leading to cell lysis. This mechanism underlies its antimicrobial properties. Additionally, this compound induces conjunctival and corneal cell toxicity by causing cell retraction and cessation of normal cytokinesis, cell movement, and mitotic activity .

Comparison with Similar Compounds

    Chloral Hydrate: Similar in sedative-hypnotic properties but differs in chemical structure.

    Trichloroethanol: Shares some anesthetic properties but has a different molecular composition.

    Phenol: Exhibits antimicrobial properties but lacks the sedative effects of chlorobutanol.

Uniqueness: this compound is unique in its combination of preservative, sedative-hypnotic, and local anesthetic properties. Its broad-spectrum antimicrobial activity and ability to stabilize multi-ingredient formulations make it particularly valuable in pharmaceutical and industrial applications .

Properties

IUPAC Name

1,1,1-trichloro-2-methylpropan-2-ol
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InChI

InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3
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InChI Key

OSASVXMJTNOKOY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)O
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Molecular Formula

C4H7Cl3O
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DSSTOX Substance ID

DTXSID1041217
Record name 1,1,1-Trichloro-2-methyl-2-propanol
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Molecular Weight

177.45 g/mol
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Physical Description

Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline]
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Boiling Point

167 °C
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Solubility

INSOL IN COLD WATER, SOL IN HOT WATER, 1 G IN 125 ML WATER; SOL IN VOLATILE OILS, Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils., Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils., For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.
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Vapor Pressure

0.83 [mmHg]
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Mechanism of Action

As a detergent, chlorobutanol disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis. It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity. It disrupts the barrier and transport properties of the corneal epithelium as well as inhibits the utilization of oxygen by the cornea. Chlorobutanol also inhibits oxygen use by the cornea, which increases susceptibility to infection.
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Color/Form

NEEDLES (WATER+1), Crystals, COLORLESS TO WHITE, Colorless to white crystals

CAS No.

57-15-8, 6001-64-5, 1320-66-7
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Melting Point

97 °C, MP: 77 °C (HYDRATE); HYGROSCOPIC, MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/
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